(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide: is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Methylation: The methyl group is introduced using methyl iodide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as ammonia or a primary amine.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the benzyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for treating conditions such as epilepsy and other neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(3R,4R)-1-Benzyl-4-methylpyrrolidine-3-carboxamide: This is the enantiomer of the compound and has different biological activity due to its stereochemistry.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: Another pyrrolidine derivative with similar structural features but different functional groups.
Uniqueness:
Stereochemistry: The (3S,4S) configuration is unique and crucial for its specific biological activity.
Functional Groups: The presence of the benzyl and carboxamide groups distinguishes it from other pyrrolidine derivatives, contributing to its unique chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-7-15(9-12(10)13(14)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,14,16)/t10-,12-/m1/s1 |
InChI Key |
QZEVDMUJGBDSFL-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC1C(=O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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